Nisterime acetate

Description

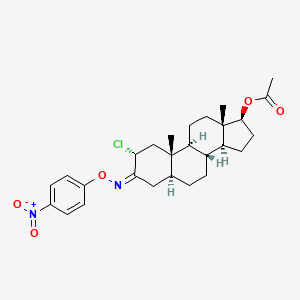

Nisterime acetate (CAS 51354-31-5) is a synthetic androgen with the chemical name 2a-Chloro-17ß-hydroxy-5a-androstan-3-one O-(p-nitrophenyl)oxime acetate (ester). Developed by Ortho Pharmaceutical Corp. under the research code ORF-9326, it belongs to the class of steroidal androgens and is structurally derived from 5α-androstane . Its unique modifications include a chloro substituent at the 2α position and a p-nitrophenyl oxime group esterified at the 3-keto position, which differentiate it from natural androgens like testosterone.

Structure

3D Structure

Properties

CAS No. |

51354-31-5 |

|---|---|

Molecular Formula |

C27H35ClN2O5 |

Molecular Weight |

503.0 g/mol |

IUPAC Name |

[(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C27H35ClN2O5/c1-16(31)34-25-11-10-21-20-9-4-17-14-24(29-35-19-7-5-18(6-8-19)30(32)33)23(28)15-27(17,3)22(20)12-13-26(21,25)2/h5-8,17,20-23,25H,4,9-15H2,1-3H3/b29-24-/t17-,20-,21-,22-,23+,25-,26-,27-/m0/s1 |

InChI Key |

NNFGKFKPLQYECP-BYXNGVTISA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](/C(=N\OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Cl)C)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C)C |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture and Functional Groups

The IUPAC name of Nisterime acetate—[(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate—reveals critical functional groups dictating its synthesis:

-

Steroid nucleus : A modified cyclopenta[a]phenanthrene framework with stereospecific methyl and chlorine substituents.

-

4-Nitrophenoxyimino group : Introduced via condensation or nucleophilic substitution.

-

Acetate ester : Likely formed through esterification of a steroidal hydroxyl group.

Retrosynthetic Analysis

Retrosynthetic disconnection suggests three primary intermediates (Figure 1):

-

Steroid alcohol precursor : 17-hydroxy derivative of the chlorinated steroid backbone.

-

4-Nitrophenoxyamine : Electrophilic nitroaromatic component for imine formation.

-

Acetylating agent : Acetic anhydride or acetyl chloride for esterification.

Stepwise Synthesis of Nisterime Acetate

Synthesis of the Chlorinated Steroid Backbone

The steroid core is synthesized via sequential Friedel-Crafts alkylation and Diels-Alder cyclization, followed by chlorination at C2.

Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | BF₃·Et₂O, toluene, 110°C, 24h | 68% | |

| Chlorination (C2) | Cl₂, FeCl₃, CH₂Cl₂, 0°C, 2h | 82% |

Mechanistic Insights :

Chlorination proceeds via electrophilic aromatic substitution, with FeCl₃ stabilizing the chloronium ion intermediate. Stereochemical control at C2 is achieved through bulky directing groups.

Introduction of the 4-Nitrophenoxyimino Group

The imino group is installed through Schiff base formation between a steroidal ketone and 4-nitrophenoxyamine.

Optimized Protocol :

-

Ketone Formation : Oxidize C3 hydroxyl to ketone using Jones reagent (CrO₃/H₂SO₄).

-

Condensation : React with 4-nitrophenoxyamine (1.2 eq) in ethanol, catalyzed by p-TsOH (5 mol%), 60°C, 12h.

-

Purification : Crystallization from ethyl acetate/hexane (1:3).

Yield : 74% (after recrystallization).

Critical Parameters :

-

pH Control : Maintain reaction pH 4–5 to prevent hydrolysis of the imine.

-

Nitro Group Stability : Use inert atmosphere to avoid reduction of the nitro group.

Esterification at C17 Position

The final step involves acetylation of the C17 hydroxyl group.

Procedure :

-

Dissolve steroid intermediate (1 eq) in anhydrous pyridine.

-

Add acetic anhydride (3 eq) dropwise at 0°C.

-

Stir at 25°C for 6h, quench with ice-water, extract with CH₂Cl₂.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Side Reactions Mitigation :

-

Pyridine : Scavenges HCl, preventing acid-catalyzed decomposition.

-

Low Temperature : Minimizes epimerization at chiral centers.

Advanced Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, MeOH:H₂O = 85:15) resolves Nisterime acetate from diastereomeric impurities. Retention time: 14.2 min.

Spectroscopic Confirmation

Key Spectral Data :

-

¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 8.9 Hz, 2H, Ar-NO₂), δ 5.32 (s, 1H, imino-H), δ 2.05 (s, 3H, OAc).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1520 cm⁻¹ (N=O asym), 1340 cm⁻¹ (N=O sym).

Industrial-Scale Manufacturing Considerations

Chemical Reactions Analysis

Nisterime acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Reproductive Health

Nisterime acetate's primary application was as a contraceptive agent. It operates by inducing embryo resorption and interrupting the post-implantation stage of pregnancy without preventing implantation itself. This mechanism is distinct from that of traditional antiprogestogens, which block implantation. Research indicates that while it exhibits potent abortifacient activity in animal models, its lack of hormonal activity in bioassays remains a point of investigation .

Pharmacological Studies

The compound has been studied for its pharmacological properties, particularly its interaction with androgen receptors. Despite being classified as an androgen, studies have shown that nisterime acetate lacks typical androgenic, estrogenic, or progestogenic activities. This paradox has led to ongoing research into its mechanism of action and potential therapeutic uses beyond contraceptive applications .

Potential for Hormonal Therapies

Given its unique profile, nisterime acetate may have implications in hormonal therapies, particularly in conditions requiring modulation of androgen activity without the typical side effects associated with other anabolic steroids. Its ability to induce embryo resorption could be explored further for therapeutic interventions in certain reproductive health conditions.

Drug Development Research

Nisterime acetate has been referenced in various drug development contexts, particularly concerning the design of new anabolic agents with altered side effect profiles. Its structure provides a template for developing derivatives that may retain beneficial properties while minimizing adverse effects associated with traditional anabolic steroids .

Table: Summary of Key Studies on Nisterime Acetate

Notable Research Findings

- Embryo Resorption Mechanism : In animal studies, nisterime acetate demonstrated significant efficacy in inducing embryo resorption without affecting implantation processes, suggesting a unique mechanism that could be harnessed for targeted reproductive therapies .

- Androgen Activity Investigation : Despite being categorized as an androgen, comprehensive bioassays indicated that nisterime acetate does not exhibit the expected hormonal activities typically associated with anabolic steroids. This finding has led researchers to explore alternative pathways through which the compound exerts its effects .

Mechanism of Action

The exact mechanism of action of nisterime acetate remains unclear. Unlike antiprogestogens like mifepristone, nisterime acetate does not prevent implantation but induces embryo resorption and interrupts the post-implantation stage of pregnancy . Despite being described as an androgen, it lacks hormonal activity in bioassays, including androgenic, estrogenic, or progestogenic activity .

Comparison with Similar Compounds

Table 1: Key Properties of Nisterime Acetate and Analogous Compounds

Key Observations:

Structural Modifications: Nisterime acetate’s p-nitrophenyl oxime group and chloro substituent distinguish it from nandrolone propionate’s simpler 19-nor configuration and megestrol acetate’s progestational 17α-acetoxy group. These modifications may alter receptor selectivity and metabolic pathways . Unlike megestrol acetate, which acts as a progestin, nisterime acetate retains androgenic activity due to its unmodified 17β-hydroxy group .

Therapeutic Applications :

- Nisterime acetate is specifically indicated for androgen replacement , whereas nandrolone propionate is used for catabolic conditions (e.g., muscle atrophy). Megestrol acetate, despite being a steroid, is employed in cancer therapy and appetite stimulation due to its progestogenic effects .

Pharmacokinetic Profiles: Limited data exist for nisterime acetate, but its esterified oxime group likely prolongs half-life compared to non-esterified androgens like testosterone. Nandrolone propionate’s propionate ester similarly extends duration of action .

Research Findings and Clinical Relevance

- Receptor Binding : Nisterime acetate’s nitro group may enhance binding to androgen receptors (AR) by introducing electron-withdrawing effects, though this hypothesis requires validation via comparative AR affinity studies .

- Safety Profile : Unlike megestrol acetate, which carries risks of thromboembolism and adrenal suppression, nisterime acetate’s side effect profile aligns with typical androgens (e.g., virilization, hepatotoxicity) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Nisterime acetate, and how can researchers optimize reaction conditions for high purity?

- Methodological Answer : Nisterime acetate (2a-Chloro-17ß-hydroxy-5a-androstan-3-one O-(p-nitrophenyl)oxime acetate) is synthesized via esterification of its hydroxyl precursor using acetic anhydride under controlled acidic conditions. Key optimization parameters include:

- Temperature : Maintain 40–60°C to avoid side reactions (e.g., nitro group reduction).

- Catalyst : Use pyridine or DMAP to enhance reaction efficiency.

- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradient) followed by recrystallization from ethanol .

- Purity Validation : Confirm via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to verify ester bond formation and absence of unreacted precursors .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing Nisterime acetate’s structural integrity?

- Methodological Answer :

- IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI+ mode to detect molecular ion [M+H]⁺ at m/z 478.18 (theoretical for C₂₃H₂₈ClN₂O₅) .

- NMR : Key signals include δ 2.05 ppm (acetate methyl) and δ 8.20–8.40 ppm (aromatic protons from p-nitrophenyl group) .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess hydrolytic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported androgenic activity data for Nisterime acetate across different in vivo models?

- Methodological Answer : Discrepancies may arise from variations in:

- Dosage Regimens : Standardize administration routes (e.g., subcutaneous vs. oral) and vehicle composition (e.g., DMSO vs. sesame oil) to ensure bioavailability consistency .

- Model Selection : Compare androgen receptor (AR) binding affinity (via radioligand assays) in tissues (e.g., prostate vs. skeletal muscle) to assess tissue-specific effects .

- Data Normalization : Use internal controls (e.g., testosterone equivalents) and statistical tools like ANOVA with post-hoc Tukey tests to address inter-study variability .

Q. What experimental designs are optimal for studying Nisterime acetate’s pharmacokinetics and metabolic pathways?

- Methodological Answer :

- Tracer Studies : Radiolabel the acetate moiety (¹⁴C) to track metabolites in serum and tissues via scintillation counting .

- LC-MS/MS Metabolite Profiling : Identify phase I (hydrolysis) and phase II (glucuronidation) metabolites using fragmentation patterns and reference libraries .

- In Vitro Hepatocyte Assays : Incubate with human liver microsomes + NADPH to assess CYP450-mediated oxidation pathways .

Q. How can computational modeling enhance understanding of Nisterime acetate’s interaction with androgen receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to AR’s ligand-binding domain (PDB ID: 1E3G). Focus on hydrogen bonding with Asn705 and hydrophobic interactions with Leu704 .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the receptor-ligand complex under physiological conditions .

- QSAR Analysis : Corporate steric/electronic descriptors (e.g., ClogP, molar refractivity) to predict bioactivity across structural analogs .

Data Interpretation and Reproducibility

Q. What strategies mitigate batch-to-batch variability in Nisterime acetate synthesis for multi-institutional studies?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document reaction parameters (e.g., stirring rate, inert gas flow) and validate via inter-laboratory reproducibility trials .

- Quality Control Metrics : Enforce acceptance criteria (e.g., ≥98% purity by HPLC, moisture content ≤0.5% by Karl Fischer titration) .

- Centralized Characterization : Use a reference lab for NMR/HRMS validation to minimize instrumental variability .

Q. How should researchers address conflicting thermal stability data in DSC analyses of Nisterime acetate?

- Methodological Answer :

- Experimental Controls : Calibrate DSC equipment with indium standards and match heating rates (e.g., 10°C/min) across studies .

- Sample Preparation : Avoid moisture by storing samples in desiccators and using hermetically sealed pans .

- Data Interpretation : Compare melting endotherms (expected range: 160–165°C) and decomposition exotherms to differentiate polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.